molecular formula C17H23NO6 B1278417 (S)-4-tert-Butyl 1-methyl 2-(((benzyloxy)carbonyl)amino)succinate CAS No. 63327-57-1

(S)-4-tert-Butyl 1-methyl 2-(((benzyloxy)carbonyl)amino)succinate

Cat. No. B1278417
CAS RN: 63327-57-1
M. Wt: 337.4 g/mol
InChI Key: HHCORPWNIMSWJP-ZDUSSCGKSA-N
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Description

The compound (S)-4-tert-Butyl 1-methyl 2-(((benzyloxy)carbonyl)amino)succinate is a chemical entity that appears to be a derivative of succinic acid, a dicarboxylic acid. The tert-butyl and benzyloxy carbonyl groups suggest that the compound could be used as an intermediate in the synthesis of more complex molecules, possibly for pharmaceutical applications. The presence of the (S)-configuration indicates that the compound is chiral and the specific enantiomer has been selected, which is important in drug design due to the different biological activities of enantiomers.

Synthesis Analysis

The synthesis of related compounds often involves the introduction of protective groups such as tert-butoxycarbonyl (Boc) to protect amino groups during the synthetic process. For example, a practical synthesis method has been developed for a dipeptide mimetic with a Boc-protected amino group, which is a conformationally restricted compound designed for caspase-1 inhibitors . Although the compound is not directly mentioned, the synthesis of similar Boc-protected amino acid derivatives could potentially follow analogous strategies.

Molecular Structure Analysis

The molecular structure of (S)-4-tert-Butyl 1-methyl 2-(((benzyloxy)carbonyl)amino)succinate would include a succinate backbone with an amino group protected by a benzyloxy carbonyl group. The tert-butyl group would provide steric bulk, potentially influencing the reactivity and conformation of the molecule. The stereochemistry at the chiral center is specified as (S), which is crucial for its biological activity and interaction with other chiral molecules.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-4-tert-Butyl 1-methyl 2-(((benzyloxy)carbonyl)amino)succinate would be influenced by its molecular structure. The tert-butyl group would increase the compound's hydrophobicity, while the succinate and benzyloxy carbonyl groups could form hydrogen bonds, affecting its solubility and boiling point. The chiral center would impact the optical properties, such as specific rotation. The compound's stability would be influenced by the presence of the benzyloxy carbonyl group, which could be cleaved under acidic or basic conditions to yield the free amine.

Scientific Research Applications

Dynamic Kinetic Resolution in Stereoselective Alkylation

Kubo, Kubota, Takahashi, and Nunami (1997) demonstrated the use of tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary in dynamic kinetic resolution. They showed its application in stereoselective alkylation with malonic ester enolates, leading to the formation of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives. This process is significant for synthesizing biologically active compounds (Kubo et al., 1997).

Synthesis of Pyrrolo[2,1-a]isoquinolines from L-DOPA Derivatives

Garcia, Arrasate, Lete, and Sotomayor (2006) explored the synthesis of Pyrrolo[2,1-a]isoquinolines utilizing derivatives of L-DOPA. They made use of various ester and amide forms of (S)-2-tert-butoxycarbonylamino-3-(3,4-dimethoxyphenyl)propionic acid. These chemical transformations are crucial for developing new pharmaceutical compounds (Garcia et al., 2006).

Role in Contraction of Human Airway Smooth Muscle

Takahashi, Barnes, Kawikova, Yacoub, Warner, and Belvisi (1997) investigated the role of 4-tert-butyl-N-[6-(2-hydroxy-ethoxy)-2,2'-bipyrimidin-4-yl]-benzenesulfonamide (bosentan) in the contraction of human airway smooth muscle. They explored its interaction with endothelin receptors, contributing to our understanding of airway physiology and potential therapeutic targets (Takahashi et al., 1997).

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure and usage. It’s important to refer to the appropriate Material Safety Data Sheet (MSDS) or other safety documentation for specific information .

properties

IUPAC Name

4-O-tert-butyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-13(15(20)22-4)18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCORPWNIMSWJP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442262
Record name 4-tert-Butyl 1-methyl N-[(benzyloxy)carbonyl]-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63327-57-1
Record name 4-tert-Butyl 1-methyl N-[(benzyloxy)carbonyl]-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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